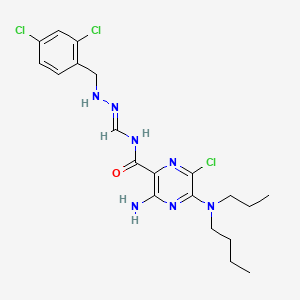
Pbdcb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol involves several steps:
Analyse Chemischer Reaktionen
N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: Substitution reactions are possible, where functional groups in the compound can be replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol has several scientific research applications:
Chemistry: It is used as a chain extender in the synthesis of thermoplastic polyurethane.
Material Science: The compound’s thermal stability makes it suitable for applications in material science.
Biology and Medicine:
Wirkmechanismus
The mechanism by which N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to act as a chain extender, enhancing the properties of thermoplastic polyurethane . The specific molecular targets and pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol can be compared with other similar compounds such as:
N, N-(pyromellitoyl)-bis-L-phenylalanine diacid: This is the precursor in the synthesis of N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol.
Butynediol (2-butyne-1, 4-diol): Another component used in the synthesis.
The uniqueness of N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol lies in its ability to act as a chain extender, providing enhanced thermal stability and material properties .
Eigenschaften
CAS-Nummer |
119648-51-0 |
|---|---|
Molekularformel |
C20H26Cl3N7O |
Molekulargewicht |
486.8 g/mol |
IUPAC-Name |
3-amino-5-[butyl(propyl)amino]-6-chloro-N-[(E)-[(2,4-dichlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H26Cl3N7O/c1-3-5-9-30(8-4-2)19-17(23)28-16(18(24)29-19)20(31)25-12-27-26-11-13-6-7-14(21)10-15(13)22/h6-7,10,12,26H,3-5,8-9,11H2,1-2H3,(H2,24,29)(H,25,27,31) |
InChI-Schlüssel |
JZYKDPYIEJKNRZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCN(CCC)C1=NC(=C(N=C1Cl)C(=O)N/C=N/NCC2=C(C=C(C=C2)Cl)Cl)N |
Kanonische SMILES |
CCCCN(CCC)C1=NC(=C(N=C1Cl)C(=O)NC=NNCC2=C(C=C(C=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


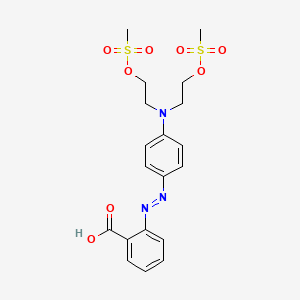
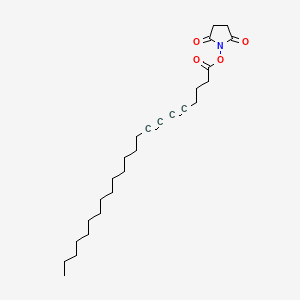
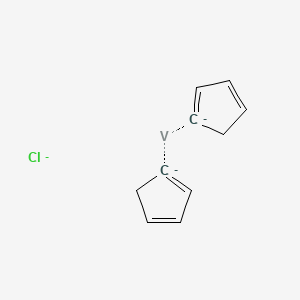
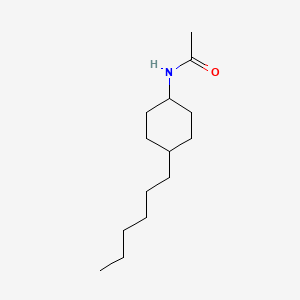
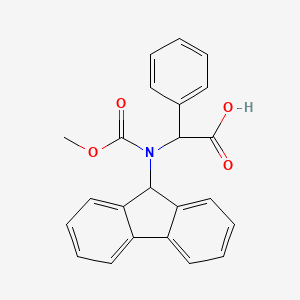
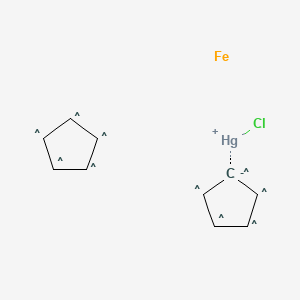
![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
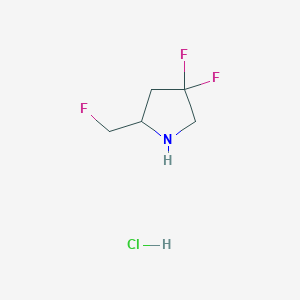
![1-[1-(3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide](/img/structure/B13833964.png)
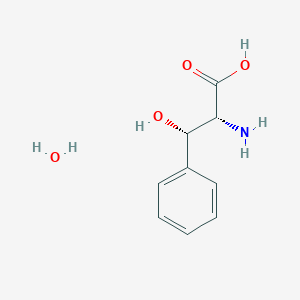

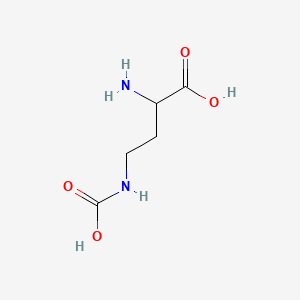
![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)
